molecular formula C24H25N3O4S B3923712 2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide

2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide

Cat. No.: B3923712
M. Wt: 451.5 g/mol
InChI Key: QVRFWMYZNZOQIW-XIEYBQDHSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-18(20-12-9-13-21(16-20)31-2)25-26-24(28)22-14-7-8-15-23(22)27(32(3,29)30)17-19-10-5-4-6-11-19/h4-16H,17H2,1-3H3,(H,26,28)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRFWMYZNZOQIW-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide typically involves multiple steps. The process begins with the preparation of the benzyl(methylsulfonyl)amine intermediate, which is then reacted with the appropriate benzoyl chloride derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, toluene, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-chlorophenyl)ethylideneamino]benzamide
  • **2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-fluorophenyl)ethylideneamino]benzamide

Uniqueness

2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide
Reactant of Route 2
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2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide

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